molecular formula C7H15B B1380177 1-Bromo-2,2,3-trimethylbutane CAS No. 101419-71-0

1-Bromo-2,2,3-trimethylbutane

Cat. No. B1380177
CAS RN: 101419-71-0
M. Wt: 179.1 g/mol
InChI Key: POFXUQKSFQVMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2,3-trimethylbutane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,2,3-trimethylbutane consists of a bromine atom attached to a carbon atom, which is also attached to two methyl groups and a butyl group . The molecule has a total of 2 freely rotating bonds .


Physical And Chemical Properties Analysis

1-Bromo-2,2,3-trimethylbutane has a density of 1.1±0.1 g/cm³, a boiling point of 150.8±8.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 37.4±13.6 °C . The compound has a molar refractivity of 42.1±0.3 cm³ and a molar volume of 157.7±3.0 cm³ .

Scientific Research Applications

Solvolysis Mechanism Studies

The solvolysis of tertiary bromoalkanes, including compounds similar to 1-Bromo-2,2,3-trimethylbutane, has been extensively studied to understand the mechanisms underlying nucleophilic solvent participation. These studies contribute significantly to the understanding of solvent effects on reaction mechanisms and rates, particularly in SN1 and SN2 reactions. For example, Liu et al. (2009) investigated the solvolysis of a range of tertiary bromoalkanes in various solvents, analyzing the correlation analyses using the Grunwald-Winstein equations. Their findings indicate a significant influence of nucleophilic solvent participation, shedding light on normal trends of reactivity and the overarching influence of solvent assistance on reactivity order among similar compounds (Liu, Hou, & Tsao, 2009).

Combustion and Fuel Additive Research

The combustion characteristics and potential of 1-Bromo-2,2,3-trimethylbutane as a gasoline octane booster have been explored. Atef et al. (2019) developed a detailed kinetic model for the combustion of triptane (another name for 1-Bromo-2,2,3-trimethylbutane), emphasizing its high octane rating and potential for catalytic production from biomass derivatives. This research highlights the compound's ignition properties and its role in enhancing fuel efficiency and reducing emissions in engine relevant conditions (Atef et al., 2019).

Catalysis and Chemical Synthesis

1-Bromo-2,2,3-trimethylbutane's utility in chemical synthesis, particularly in catalysis and as an intermediate in organic reactions, has been documented. Ahn, Temel, and Iglesia (2009) reported on the selective formation of triptane from dimethyl ether on acid zeolites, illustrating the compound's role in homologation routes. This study provides insight into selective methylation and the intrinsic properties of carbenium ions, which are critical for achieving high selectivity in chemical synthesis (Ahn, Temel, & Iglesia, 2009).

Material Science and Separation Technologies

The applications of 1-Bromo-2,2,3-trimethylbutane extend into material science, particularly in the development of separation technologies. Volkov, Volkov, and Khotimskiǐ (2009) explored the use of poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, demonstrating the chemical resistance and efficiency of these membranes in the separation of organic compounds. This research has implications for industrial processes, including the recovery of organic products from fermentation broths and the design of membranes for nanofiltration of organic media (Volkov, Volkov, & Khotimskiǐ, 2009).

Safety And Hazards

1-Bromo-2,2,3-trimethylbutane is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-bromo-2,2,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFXUQKSFQVMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2,3-trimethylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 2
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 3
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 4
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 5
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 6
1-Bromo-2,2,3-trimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.